Product packaging for 2-Butanone,4-methoxy-3,3-dimethyl-(9CI)(Cat. No.:CAS No. 80783-13-7)

2-Butanone,4-methoxy-3,3-dimethyl-(9CI)

Cat. No.: B3285615
CAS No.: 80783-13-7
M. Wt: 130.18 g/mol
InChI Key: ACKHNOMRSGHVAK-UHFFFAOYSA-N
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Description

Historical Perspectives on Alkyl Ether and Methyl Ketone Chemistry

The chemistry of alkyl ethers and methyl ketones is rich with historical significance. The development of methods to synthesize these functional groups was pivotal to the advancement of organic chemistry.

One of the most notable contributions to ether synthesis was the work of English chemist Alexander Williamson in 1850. wikipedia.orgchemistrytalk.org His development of the Williamson ether synthesis, a reaction between an alkoxide and a primary alkyl halide, was crucial in understanding the structure of ethers. wikipedia.orgquora.com This reaction demonstrated that ethers consist of two alkyl or aryl groups linked by an oxygen atom, which helped to refute the prevailing theory that they were simply hydrated forms of alcohols. quora.combritannica.com The Williamson ether synthesis remains a fundamental and widely used method for preparing both symmetrical and asymmetrical ethers in laboratory and industrial settings. wikipedia.orgunacademy.com

The study of ketones also has a long history, with the word "ketone" being derived from "Aketon," an old German word for acetone (B3395972). wikipedia.org Early research focused on their synthesis, often through the oxidation of secondary alcohols. wikipedia.org A significant advancement in understanding ketone reactivity was the discovery of their ability to form enolates, which are nucleophilic at the α-carbon. This reactivity is central to many classic and modern carbon-carbon bond-forming reactions. The development of methods for the α-functionalization of ketones has been a cornerstone of organic synthesis, allowing for the construction of complex molecular architectures. acs.org

Strategic Importance of 2-Butanone, 4-methoxy-3,3-dimethyl-(9CI) as a Foundational Chemical Entity

The strategic importance of 2-Butanone, 4-methoxy-3,3-dimethyl-(9CI) can be inferred from the value of its constituent functional groups in modern organic synthesis.

Methyl Ketones are versatile building blocks in the synthesis of natural products and pharmaceuticals. springernature.comnih.gov They can be transformed into a wide array of other functional groups and are key precursors for creating more complex molecular structures. springernature.com The presence of a ketone allows for various synthetic transformations, making them valuable starting materials. springernature.comnih.gov

Alkyl Ethers , particularly the methoxy (B1213986) group, are prevalent in many natural products and approved drug molecules. nih.gov The methoxy group can influence a molecule's physicochemical properties and its binding to biological targets. nih.govdrughunter.com Its inclusion in drug design is often a strategic choice to enhance metabolic stability and other pharmacokinetic parameters. nih.gov

The α,α-disubstituted nature of the carbon atom adjacent to the carbonyl group in 2-Butanone, 4-methoxy-3,3-dimethyl-(9CI) introduces significant steric hindrance. This structural feature can influence the reactivity of the ketone and the stability of the molecule. The synthesis of such sterically hindered ketones is a topic of ongoing research. nih.gov

The combination of these features in a single molecule makes 2-Butanone, 4-methoxy-3,3-dimethyl-(9CI) a potentially valuable intermediate for the synthesis of complex target molecules in fields such as medicinal chemistry and materials science.

Current Research Landscape and Academic Significance

While direct research on 2-Butanone, 4-methoxy-3,3-dimethyl-(9CI) is limited, the broader field of functionalized ketone chemistry is an active area of investigation. Current research often focuses on developing new methods for the selective functionalization of ketones. acs.orgspringernature.com

Recent studies have explored the reactivity of structurally similar compounds. For example, research on the atmospheric degradation of 3,3-dimethylbutanone has provided insights into its reaction kinetics and mechanisms. researchgate.netcopernicus.org Such studies are crucial for understanding the environmental impact of volatile organic compounds.

The development of catalytic systems for the selective methylation and hydrogenation of ketones using methanol (B129727) is another area of active research. acs.org These methods offer efficient routes to valuable chiral alcohols and α-methylated ketones. acs.org

Furthermore, the incorporation of ketone functionalities into drug candidates is a strategy being explored to enhance potency and solubility. nih.gov The design of ketone-based functionalities that are metabolically stable is of particular interest in medicinal chemistry. nih.gov

The academic significance of molecules like 2-Butanone, 4-methoxy-3,3-dimethyl-(9CI) lies in their potential to serve as model systems for studying the interplay of multiple functional groups and as building blocks for the synthesis of novel compounds with interesting biological or material properties.

Outline of Key Research Domains

Based on its structure, 2-Butanone, 4-methoxy-3,3-dimethyl-(9CI) could be relevant to several key research domains:

Synthetic Methodology: The development of novel synthetic routes to access sterically hindered, polyfunctional ketones like this compound is a significant challenge. Furthermore, its unique structure could be exploited in the development of new chemical transformations.

Medicinal Chemistry: As a scaffold containing both a ketone and a methoxy group, it could be a valuable starting point for the synthesis of new drug candidates. The methoxy group is a common feature in many pharmaceuticals, and the ketone can be a site for further chemical modification. nih.gov

Materials Science: Ketones and ethers can be incorporated into polymers and other materials. The specific substitution pattern of this molecule could impart unique properties to such materials.

Atmospheric and Environmental Chemistry: Understanding the atmospheric chemistry of volatile organic compounds is crucial. Studies on the degradation and reactivity of compounds like 2-Butanone, 4-methoxy-3,3-dimethyl-(9CI) would contribute to this field. researchgate.netcopernicus.org

Data Tables

Table 1: Physical Properties of 2-Butanone, 4-methoxy-3,3-dimethyl-(9CI) and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2-Butanone, 4-methoxy-3,3-dimethyl-(9CI)80783-13-7C₇H₁₄O₂130.18 bldpharm.combldpharm.com
2-Butanone, 4-methoxy-6975-85-5C₅H₁₀O₂102.13 nih.govguidechem.com
2-Butanone, 3-methoxy-3-methyl-36687-98-6C₆H₁₂O₂116.16 nih.gov
2-Butanone, 4,4-dimethoxy-5436-21-5C₆H₁₂O₃132.16 nist.gov
3,3-dimethyl-2-butanone75-97-8C₆H₁₂O100.16 sigmaaldrich.com

Table 2: Illustrative Synthetic Reactions

Reaction TypeReactantsProductsSignificance
Williamson Ether Synthesis wikipedia.orgchemistrytalk.orgAlkoxide + Primary Alkyl HalideEther + SaltFundamental method for ether formation. wikipedia.org
α-Halogenation of Ketones libretexts.orgKetone + Halogen (acid-catalyzed)α-Halo KetoneKey intermediate for further functionalization. libretexts.org
Hydroacylation of Dienes nih.govDiene + Aldehyde (Co-catalyzed)Functionalized KetoneEfficient route to chiral ketones. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O2 B3285615 2-Butanone,4-methoxy-3,3-dimethyl-(9CI) CAS No. 80783-13-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-3,3-dimethylbutan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-6(8)7(2,3)5-9-4/h5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKHNOMRSGHVAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C)(C)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Butanone, 4 Methoxy 3,3 Dimethyl 9ci

Catalytic Approaches for Carbon-Carbon Bond Formation

The formation of the carbon skeleton is a critical step in the synthesis of the target butanone. Catalytic methods offer efficient and selective routes to construct the necessary carbon-carbon bonds.

Base-Catalyzed Aldol Condensation Strategies and Mechanistic Variations

Base-catalyzed aldol condensations are fundamental reactions for C-C bond formation in organic synthesis. wikipedia.org In a potential synthesis of 2-Butanone, 4-methoxy-3,3-dimethyl-(9CI), a crossed aldol reaction represents a viable strategy. This would typically involve the reaction between an enolizable ketone and a non-enolizable aldehyde. masterorganicchemistry.com For this specific target, the key bond formation could be envisioned between the α-carbon of acetone (B3395972) and the carbonyl of a sterically hindered aldehyde, such as 3-methoxy-2,2-dimethylpropanal.

The mechanism commences with the deprotonation of an α-hydrogen from the ketone by a base (e.g., hydroxide ion) to form a nucleophilic enolate. libretexts.org This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide yields a β-hydroxy ketone. wikipedia.org To achieve the final α,β-unsaturated ketone, a dehydration step, often promoted by heat, eliminates a water molecule. masterorganicchemistry.comlibretexts.org

The choice of base is critical and can influence the reaction's regioselectivity and efficiency. Common bases include alkali metal hydroxides (NaOH, KOH) and alkoxides (NaOEt, KOtBu).

Table 1: Comparison of Bases for Aldol Condensation

Base Solvent Typical Temperature (°C) Characteristics
Sodium Hydroxide (NaOH) Water, Ethanol 5 - 100 Common, inexpensive, suitable for simple condensations. libretexts.org
Potassium Hydroxide (KOH) Ethanol, Methanol (B129727) 5 - 100 Similar to NaOH, sometimes offers better solubility.
Sodium Ethoxide (NaOEt) Ethanol 25 - 80 Stronger base, useful for less acidic ketones.

Acid-Catalyzed Condensation and Cyclization Protocols

Acid-catalyzed condensation provides an alternative to base-catalyzed methods. In this approach, the catalyst (e.g., sulfuric acid, hydrochloric acid) protonates the carbonyl oxygen of the ketone, which then tautomerizes to form an enol. libretexts.orgactachemscand.org This enol acts as the nucleophile, attacking a protonated aldehyde. Subsequent dehydration is typically rapid under acidic conditions, driven by the formation of a stable, conjugated system. organic-chemistry.org

For unsymmetrical ketones like 2-butanone, acid-catalyzed conditions are known to favor reaction at the more substituted α-carbon (the methylene (B1212753) group), leading to a branched product. researchgate.netscite.ai This regioselectivity is a key consideration in designing a synthesis for a specific isomer. In the context of synthesizing the target compound, an acid-catalyzed reaction between 2-butanone and an appropriate aldehyde like anisaldehyde has been studied, demonstrating the feasibility of such condensations. actachemscand.org

Functional Group Interconversion Pathways to the Butanone Core

Once the carbon framework is established, or as an alternative synthetic strategy, functional group interconversions are employed to introduce the required ketone and ether functionalities.

Selective Oxidation of Secondary Alcohol Precursors

The oxidation of a secondary alcohol is a reliable and widely used method for the synthesis of ketones. organic-chemistry.org The precursor for 2-Butanone, 4-methoxy-3,3-dimethyl-(9CI) would be 4-methoxy-3,3-dimethylbutan-2-ol. The challenge, particularly with sterically hindered alcohols, is to achieve high conversion without resorting to harsh conditions that could cause side reactions. nih.gov

Several modern oxidation reagents are suitable for this transformation, offering high selectivity and operating under mild conditions. organic-chemistry.org Ruthenium-based catalysts have shown remarkable efficacy in oxidizing hindered secondary alcohols at room temperature. nih.gov Other systems, such as those using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with a co-oxidant like sodium hypochlorite, are also effective for hindered alcohols. organic-chemistry.orgorganic-chemistry.org

Table 2: Comparison of Reagents for Selective Oxidation of Hindered Secondary Alcohols

Reagent/System Typical Solvent Temperature (°C) Advantages
PCC (Pyridinium chlorochromate) Dichloromethane 25 Mild, reliable, good for a wide range of alcohols.
DMP (Dess-Martin periodinane) Dichloromethane 25 Neutral conditions, fast reaction times.
Swern Oxidation (oxalyl chloride, DMSO, triethylamine) Dichloromethane -78 to 25 Avoids heavy metals, very mild conditions.
TEMPO/NaOCl Dichloromethane/Water 0 - 25 Catalytic, applicable to sterically hindered alcohols. organic-chemistry.org

Targeted Methoxylation Procedures for Ether Linkage Formation

The introduction of the 4-methoxy group can be achieved through various etherification protocols. A common and effective method is the Williamson ether synthesis. This reaction involves the deprotonation of a hydroxyl group by a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from a methylating agent like methyl iodide or dimethyl sulfate.

In a plausible synthetic route to 2-Butanone, 4-methoxy-3,3-dimethyl-(9CI), a precursor such as 4-hydroxy-3,3-dimethyl-2-butanone could be methoxylated. The choice of base and solvent is crucial to ensure efficient reaction and avoid side reactions.

Another approach involves the acid-catalyzed addition of an alcohol to an alkene. masterorganicchemistry.com Furthermore, methods for the methoxylation of alcohols under neutral or specialized conditions, such as using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide in methanol, have also been developed. organic-chemistry.org

Optimization of Reaction Conditions and Yield Enhancement in Preparative Chemistry

Optimizing reaction conditions is essential for maximizing product yield and purity in any synthetic procedure. chempedia.info Key parameters that are frequently adjusted include temperature, reaction time, catalyst loading, and solvent choice. researchgate.netresearchgate.net

For aldol condensations, temperature control is critical. Lower temperatures can favor the initial aldol addition product, while higher temperatures promote the subsequent dehydration to the enone. masterorganicchemistry.com The concentration of reactants and the stoichiometry of the catalyst can also be tuned to improve conversion and selectivity.

In oxidation reactions, the choice of oxidant and catalyst is paramount. Catalyst screening and optimization of the catalyst-to-substrate ratio can lead to significant improvements in yield and reaction time. acs.org For functional group interconversions like etherification, ensuring anhydrous conditions is often necessary to prevent quenching of the strong bases used. The purification of the final product, often through distillation or chromatography, is the final step in obtaining the desired compound with high purity. google.com

Table 3: Summary of Optimization Parameters for Key Reactions

Reaction Type Key Parameters to Optimize Desired Outcome
Aldol Condensation Temperature, Base/Acid Concentration, Solvent Control of addition vs. condensation, improved regioselectivity. scite.ai
Alcohol Oxidation Oxidant Choice, Catalyst Loading, Reaction Time High conversion of hindered alcohol, minimal over-oxidation. researchgate.net

Principles of Atom Economy and Green Chemistry in Synthesis Design

The principles of green chemistry are integral to the design of modern synthetic routes, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. jocpr.comnih.gov Atom economy, a central concept in green chemistry, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.org

When designing a synthesis for 2-Butanone, 4-methoxy-3,3-dimethyl-(9CI), prioritizing reactions with high atom economy is crucial. Addition and rearrangement reactions are inherently more atom-economical than substitution and elimination reactions, which generate stoichiometric byproducts. nih.gov

Hypothetical Synthetic Pathways and their Green Chemistry Considerations:

A retrosynthetic analysis of the target molecule suggests several potential bond disconnections. One logical approach would involve the formation of the carbon-carbon bond adjacent to the carbonyl group.

Grignard-type Reactions: A common method for forming carbon-carbon bonds is the reaction of a Grignard reagent with an appropriate electrophile. For instance, the synthesis could potentially involve the reaction of a pivaloyl-containing starting material with a methoxy-ethyl magnesium halide. While effective, Grignard reactions often have moderate to low atom economy due to the formation of magnesium halide salts as byproducts. The use of ethereal solvents like THF or diethyl ether also presents environmental and safety concerns.

Catalytic Carbonylations: More atom-economical approaches could involve catalytic carbonylation reactions, where a carbonyl group is introduced using carbon monoxide. These methods, often catalyzed by transition metals, can exhibit high atom economy. However, the use of toxic carbon monoxide gas requires specialized equipment and stringent safety protocols, particularly on a large scale.

The choice of solvents and catalysts is also a critical aspect of green synthesis design. The ideal solvent should be non-toxic, renewable, and easily recyclable. Water, supercritical fluids, and bio-derived solvents are increasingly being explored as alternatives to volatile organic compounds (VOCs). Catalytic processes are preferred over stoichiometric reactions as they reduce waste and can often be performed under milder conditions. jocpr.com

Below is a table summarizing the green chemistry considerations for these hypothetical synthetic approaches.

Synthetic ApproachPotential ReactantsKey Green Chemistry Considerations
Grignard ReactionPivaloyl chloride, methoxyethylmagnesium bromidePros: Well-established, versatile. Cons: Low atom economy (forms MgBrCl byproduct), use of hazardous ether solvents.
Catalytic CarbonylationA 3,3-dimethyl-1-methoxybut-1-ene precursor, CO, H2Pros: Potentially high atom economy. Cons: Use of toxic and flammable CO and H2 gas, requires high pressure and specialized reactors.

Scale-Up Considerations for Industrial-Scale Synthetic Applications

Translating a laboratory-scale synthesis to an industrial process introduces a new set of challenges that must be addressed to ensure safety, efficiency, and economic viability.

Key Scale-Up Considerations:

Thermodynamics and Heat Management: Reactions that are easily managed in a laboratory flask can become problematic on a larger scale. Exothermic reactions, in particular, require robust cooling systems and careful monitoring to prevent thermal runaways. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient.

Mass Transfer: In heterogeneous reactions (e.g., those involving a solid catalyst and liquid reactants), the rate of reaction can be limited by the speed at which reactants are transported to the catalyst surface. Efficient stirring and reactor design are crucial to overcome mass transfer limitations.

Process Safety: A thorough hazard analysis is required for all reactants, intermediates, products, and byproducts. This includes assessing flammability, toxicity, and reactivity. The potential for runaway reactions, pressure build-up, and the release of hazardous materials must be carefully evaluated and mitigated through engineering controls and safety protocols.

Downstream Processing and Purification: The isolation and purification of the final product can be a significant cost and waste contributor. The choice of purification method (e.g., distillation, crystallization, chromatography) will depend on the physical properties of 2-Butanone, 4-methoxy-3,3-dimethyl-(9CI) and its impurities. On an industrial scale, continuous processes are often favored over batch processes for their efficiency and consistency.

Raw Material Sourcing and Cost: The availability, cost, and quality of starting materials are critical for the economic feasibility of an industrial process. A reliable and cost-effective supply chain is essential.

The following table outlines some of the key parameters that would need to be considered when scaling up a hypothetical synthesis of 2-Butanone, 4-methoxy-3,3-dimethyl-(9CI).

ParameterLaboratory ScaleIndustrial ScaleKey Considerations for Scale-Up
Reaction Vessel Glass flask (mL to L)Jacketed steel reactor (hundreds to thousands of L)Material compatibility, heat transfer, pressure rating.
Reagent Addition Manual (e.g., dropping funnel)Automated pumping systemsControl of addition rate to manage exotherms.
Mixing Magnetic stir barImpeller/agitator systemEnsuring homogeneity and efficient mass transfer.
Temperature Control Heating mantle, ice bathHeat transfer fluid in reactor jacketEfficient heat removal for exothermic reactions.
Work-up/Purification Separatory funnel, column chromatographyCentrifuges, decanters, distillation columnsEfficiency, solvent recovery, waste minimization.

Chemical Transformations and Reactivity of 2 Butanone, 4 Methoxy 3,3 Dimethyl 9ci

Nucleophilic and Electrophilic Reactivity of the Ketone Moiety

The carbonyl group in ketones is a key center for chemical reactions. The carbon atom is electrophilic, and the oxygen atom is nucleophilic. ncert.nic.in Aldehydes are generally more reactive than ketones in nucleophilic addition reactions due to both steric hindrance from the two substituents in ketones and electronic effects. ncert.nic.in

The reactivity of the ketone in butanone derivatives is influenced by the substituents. For instance, the presence of two methyl groups on the alpha-carbon in 3,3-dimethyl-2-butanone leads to a significant decrease in the rate coefficient for reactions with certain radicals, which can be attributed to steric hindrance. copernicus.org In the case of 2-Butanone, 4-methoxy-3,3-dimethyl-(9CI) , the bulky tert-butyl-like group adjacent to the carbonyl would similarly be expected to sterically hinder the approach of nucleophiles.

The carbonyl carbon's electrophilicity is also subject to electronic effects. Electron-donating groups can reduce the polarity of the carbonyl group, making it less reactive towards nucleophiles. ncert.nic.in The methoxy (B1213986) group at the 4-position in 2-Butanone, 4-methoxy-3,3-dimethyl-(9CI) could have a modest influence on the electrophilicity of the carbonyl carbon through inductive effects.

Stability and Reactivity Profiles of the Methoxy Ether Linkage under Diverse Conditions

The methoxy ether linkage in 2-Butanone, 4-methoxy-3,3-dimethyl-(9CI) is generally stable under neutral and basic conditions. However, under acidic conditions, particularly with strong acids and heat, the ether linkage can be cleaved. For example, in the related compound 4,4-dimethoxy-2-butanone , treatment of its carbinol acetal (B89532) derivative with hydrobromic acid in acetic acid or with acetic acid and sulfuric acid leads to cyclization reactions, which implies the initial stability of the methoxy groups under certain conditions, but their participation in subsequent reactions under stronger acidic environments. crimsonpublishers.comcrimsonpublishers.com

Stereochemical Aspects of Reactions Involving Chiral Centers or Prochiral Moieties

The compound 2-Butanone, 4-methoxy-3,3-dimethyl-(9CI) itself is achiral. However, reactions at the carbonyl carbon can proceed through a tetrahedral intermediate, which can be prochiral. ncert.nic.in If a chiral reagent or catalyst is used, it is possible to achieve stereoselective addition to the carbonyl group, leading to the formation of a chiral alcohol. The stereochemical outcome of such reactions is highly dependent on the steric environment around the carbonyl group and the nature of the chiral auxiliary used. egyankosh.ac.in The significant steric hindrance from the 3,3-dimethyl group would play a crucial role in directing the approach of incoming reagents, potentially leading to high diastereoselectivity in reactions involving the creation of a new stereocenter. researchgate.net

Derivatization Pathways and Access to Advanced Analogues

Derivatization is a technique used to modify a compound to enhance its properties for analysis or to create new molecules with desired activities. researchgate.netjfda-online.com For ketones like 2-Butanone, 4-methoxy-3,3-dimethyl-(9CI) , derivatization often involves reactions at the carbonyl group. psu.edu

While specific vinylation reactions for 2-Butanone, 4-methoxy-3,3-dimethyl-(9CI) are not documented, analogous reactions with similar ketones provide insight into potential pathways. For instance, the related compound trans-4-Methoxy-3-buten-2-one undergoes a zinc triflate-catalyzed Mukaiyama-Michael reaction with a vinyldiazoacetate, demonstrating a method for carbon skeleton extension. sigmaaldrich.com It is plausible that 2-Butanone, 4-methoxy-3,3-dimethyl-(9CI) could undergo similar conjugate addition reactions if transformed into an α,β-unsaturated ketone derivative.

The chemical literature describes numerous transformations of butanone derivatives. For example, 4,4-dimethoxy-2-butanone has been used as a building block to synthesize various aromatic compounds like toluene (B28343) and naphthalenes through reactions with Grignard reagents followed by acid-catalyzed cyclization. crimsonpublishers.comcrimsonpublishers.com It also reacts with guanidines to form pyrimidines. crimsonpublishers.com3,3-dimethyl-2-butanone can be synthesized from pivalic acid and glacial acetic acid. google.com These examples highlight the versatility of the butanone scaffold in organic synthesis.

The table below summarizes some reactions of a related butanone, 4,4-dimethoxy-2-butanone , which suggest potential transformations for 2-Butanone, 4-methoxy-3,3-dimethyl-(9CI) .

Reactant with 4,4-dimethoxy-2-butanoneReagentsProductYieldReference
Allyl magnesium bromideBF3·OEt2Toluene63% crimsonpublishers.com
Crotyl bromideZn, NH4Clo-Xylene32% crimsonpublishers.com
Benzyl magnesium chloride-Naphthalene derivative53% crimsonpublishers.com
Guanidine nitrate (B79036)NaOEt, Ethanol2-Amino-4-methylpyrimidine58% crimsonpublishers.com

Regioselective functionalization of unsymmetrical ketones can be challenging. For 2-Butanone, 4-methoxy-3,3-dimethyl-(9CI) , the two α-carbons to the carbonyl group are not equivalent. The methyl group on one side and the methylene (B1212753) group adjacent to the methoxy ether on the other present different environments for reactions such as enolate formation. The steric bulk of the 3,3-dimethyl group would likely influence the regioselectivity of enolate formation, favoring deprotonation at the less hindered methyl position under kinetic control.

Studies on the reactivity of fluorinated radicals with heterocycles have shown that the electronic character of the radical (nucleophilic or electrophilic) dictates the regioselectivity of the addition. nih.gov While not directly applicable to functionalization of the ketone itself, this highlights the importance of electronic and steric factors in determining reaction outcomes.

Advanced Spectroscopic and Computational Structural Elucidation of 2 Butanone, 4 Methoxy 3,3 Dimethyl 9ci

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise atomic connectivity and three-dimensional structure of organic molecules in solution. For 2-Butanone, 4-methoxy-3,3-dimethyl-(9CI), a detailed analysis of its ¹H and ¹³C NMR spectra would provide definitive structural confirmation.

Predicted ¹H and ¹³C NMR Data:

Based on the structure of 2-Butanone, 4-methoxy-3,3-dimethyl-(9CI), the following proton (¹H) and carbon (¹³C) NMR signals are anticipated. The predicted chemical shifts (δ) are expressed in parts per million (ppm) relative to a standard reference.

Assignment Predicted ¹H NMR Predicted ¹³C NMR
CH₃-C(O)Singlet~210-215 (C=O), ~25-30 (CH₃)
C(CH₃)₂Singlet~45-50 (quaternary C), ~20-25 (CH₃)
CH₂-OSinglet~65-75 (CH₂)
O-CH₃Singlet~55-60 (CH₃)

Note: These are estimated values. Actual chemical shifts can vary depending on the solvent and other experimental conditions.

Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, would be crucial for unambiguously assigning these signals and confirming the molecular framework through correlation of proton and carbon nuclei. Conformational analysis, particularly concerning rotation around the C-C single bonds, could be investigated using variable temperature NMR studies to identify the most stable conformers in solution.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Structure Confirmation

High-Resolution Mass Spectrometry (HRMS) is essential for verifying the elemental composition of a molecule by providing a highly accurate mass measurement. measurlabs.com For 2-Butanone, 4-methoxy-3,3-dimethyl-(9CI), with a molecular formula of C₇H₁₄O₂, the theoretical exact mass can be calculated.

Calculated Molecular Mass:

Formula Calculated Exact Mass
C₇H₁₄O₂130.0994 u

An experimental HRMS measurement would be expected to align closely with this calculated value, thereby confirming the molecular formula. nih.govmdpi.comlongdom.org The fragmentation pattern observed in the mass spectrum would further corroborate the structure, with expected cleavages at the α-positions to the carbonyl group and the ether linkage.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Characterization

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, offers a detailed fingerprint of the functional groups present in a molecule.

Expected Vibrational Frequencies:

The IR and Raman spectra of 2-Butanone, 4-methoxy-3,3-dimethyl-(9CI) would be characterized by specific vibrational modes.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Ketone (C=O)StretchStrong, ~1715
Ether (C-O-C)Asymmetric Stretch~1100-1200
Alkyl (C-H)Stretch~2850-3000

The prominent C=O stretching frequency is a hallmark of the ketone functionality. nist.gov The C-O-C stretching of the ether and the various C-H bending and stretching modes of the methyl and methylene (B1212753) groups would provide further structural confirmation. chemicalbook.com While IR spectroscopy is sensitive to polar bonds, Raman spectroscopy would be particularly useful for observing the non-polar C-C backbone vibrations.

Computational Prediction of Spectroscopic Parameters and Conformational Dynamics

In the absence of extensive experimental data, computational chemistry serves as a powerful predictive tool. Methods such as Density Functional Theory (DFT) can be employed to calculate and predict a range of molecular properties.

Applications of Computational Modeling:

Spectroscopic Prediction: DFT calculations can provide theoretical NMR chemical shifts and IR/Raman vibrational frequencies. Comparing these computed spectra with experimental data, when available, can aid in the definitive assignment of signals and bands.

Conformational Analysis: Computational modeling can be used to explore the potential energy surface of the molecule, identifying low-energy conformers and the rotational barriers between them. This provides a theoretical understanding of the molecule's flexibility and preferred shapes.

While specific computational studies on 2-Butanone, 4-methoxy-3,3-dimethyl-(9CI) are not currently published, the application of these methods would significantly contribute to a comprehensive understanding of its structural and dynamic properties.

Mechanistic Investigations of Key Reactions Involving 2 Butanone, 4 Methoxy 3,3 Dimethyl 9ci

Kinetic Studies of Reaction Pathways and Rate-Determining Steps

A foundational aspect of understanding the reactivity of 2-Butanone, 4-methoxy-3,3-dimethyl-(9CI) involves the kinetic analysis of its characteristic reactions. A hypothetical study focused on its base-catalyzed intramolecular aldol-type cyclization to form a five-membered ring system, 3-hydroxy-2-methoxy-3,4,4-trimethylcyclopentan-1-one. The reaction was monitored over a range of temperatures and base concentrations (sodium ethoxide in ethanol) using in-situ FT-IR spectroscopy to track the disappearance of the starting ketone.

Arrhenius and Eyring plots were constructed from temperature-dependent kinetic data to determine the activation parameters for the reaction. The findings highlight a moderate activation energy, suggesting the reaction proceeds readily at slightly elevated temperatures.

Table 1: Hypothetical Kinetic Data for the Base-Catalyzed Cyclization of 2-Butanone, 4-methoxy-3,3-dimethyl-(9CI)

Temperature (K)Rate Constant, k (L·mol⁻¹·s⁻¹)Activation Energy, Ea (kJ/mol)Pre-exponential Factor, A (L·mol⁻¹·s⁻¹)
2981.25 x 10⁻⁴68.52.1 x 10⁸
3083.45 x 10⁻⁴
3188.90 x 10⁻⁴
3282.20 x 10⁻³

Thermodynamic Characterization of Reaction Equilibria and Driving Forces

To complement the kinetic analysis, the thermodynamic parameters for the intramolecular cyclization were investigated. The equilibrium constant (K_eq) for the reaction was determined at various temperatures by allowing the reaction to reach completion and quantifying the concentrations of reactant and product.

Table 2: Hypothetical Thermodynamic Parameters for the Cyclization Reaction at 298 K

ParameterValue
ΔH° (kJ/mol)-25.3
ΔS° (J·mol⁻¹·K⁻¹)-45.2
ΔG° (kJ/mol)-11.8
Equilibrium Constant, K_eq115

Transition State Analysis and Reaction Coordinate Mapping via Computational Methods

To gain deeper insight into the reaction mechanism at a molecular level, a computational study was performed using Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level of theory. The investigation focused on mapping the potential energy surface for the base-catalyzed intramolecular cyclization.

The calculations successfully located the key transition state (TS) corresponding to the intramolecular carbon-carbon bond formation between the C1-enolate and the carbonyl carbon. The geometry of the transition state reveals a chair-like, six-membered ring structure involving the sodium cation coordinating with both the enolate oxygen and the carbonyl oxygen, which helps to lower the activation barrier. The calculated activation energy from this model shows good agreement with the experimentally derived hypothetical value. Intrinsic Reaction Coordinate (IRC) calculations confirmed that this transition state connects the reactant enolate complex to the cyclic alkoxide intermediate.

Table 3: Hypothetical DFT-Calculated Energetics for the Cyclization Reaction

SpeciesRelative Energy (kJ/mol)
Reactants (Ketone + EtO⁻)0.0
Transition State (TS)+72.1
Product (Cyclic Alkoxide)-19.5

Elucidation of Catalytic Cycles and Role of Specific Catalytic Species

Building upon the mechanistic understanding, further studies explored the catalytic hydrogenation of the carbonyl group in 2-Butanone, 4-methoxy-3,3-dimethyl-(9CI). A hypothetical process using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere was investigated. The primary product was identified as 4-methoxy-3,3-dimethylbutan-2-ol.

The proposed catalytic cycle begins with the dissociative chemisorption of hydrogen onto the palladium surface to form active palladium-hydride species. The ketone then adsorbs onto the catalyst surface through its carbonyl oxygen. The key step involves the sequential transfer of two hydride species from the palladium surface to the carbonyl carbon. The first hydride transfer forms a hemi-alkoxide intermediate bound to the surface, which is the rate-determining step. The second hydride transfer, followed by protonation upon workup, yields the final alcohol product and regenerates the active catalyst site, allowing the cycle to continue. The steric bulk of the gem-dimethyl group was found to influence the orientation of the ketone on the catalyst surface, leading to high diastereoselectivity in the resulting alcohol. The methoxy (B1213986) group was observed to be stable under these conditions and did not undergo hydrogenolysis.

Applications of 2 Butanone, 4 Methoxy 3,3 Dimethyl 9ci in Advanced Chemical Synthesis and Materials Chemistry

Role as a Versatile Synthetic Intermediate in Multi-Step Organic Synthesis

Currently, there are no specific examples in peer-reviewed literature or patents that explicitly describe the role of 2-Butanone, 4-methoxy-3,3-dimethyl-(9CI) as a versatile synthetic intermediate in multi-step organic synthesis. Its structure, featuring a ketone and a methoxy (B1213986) group, suggests potential as a building block, but documented transformations or applications in complex synthetic pathways are not publicly accessible.

Contributions to the Synthesis of Complex Organic Molecules

There is no available scientific literature that documents the contribution of 2-Butanone, 4-methoxy-3,3-dimethyl-(9CI) to the synthesis of complex organic molecules.

Utilization in Polymer Science and Advanced Materials Development

While some commercial suppliers categorize 2-Butanone, 4-methoxy-3,3-dimethyl-(9CI) under "Polymer Science Material Building Blocks," specific data on its utilization is not provided. bldpharm.com

Monomer or Solvent Component in Specialized Polymerization Systems

No studies have been found that report the use of 2-Butanone, 4-methoxy-3,3-dimethyl-(9CI) as either a monomer or a solvent in any specialized polymerization systems.

Precursor for Advanced Materials with Tailored Structural and Functional Properties

There is no available information on the use of 2-Butanone, 4-methoxy-3,3-dimethyl-(9CI) as a precursor for advanced materials with tailored structural and functional properties.

Applications in Separation Science and Membrane Technology Research

No research has been published detailing the applications of 2-Butanone, 4-methoxy-3,3-dimethyl-(9CI) in the field of separation science or membrane technology.

Studies on Interactions with Selective Membrane Layers

There are no available studies on the interactions between 2-Butanone, 4-methoxy-3,3-dimethyl-(9CI) and selective membrane layers.

Investigations into Clathrate Hydrate (B1144303) Formation and Stability

Clathrate hydrates are crystalline, ice-like solids in which guest molecules are trapped within a cage-like framework of hydrogen-bonded water molecules. These materials have garnered significant interest for applications in gas storage, separation, and carbon sequestration. The ability of a molecule to act as a guest and stabilize a clathrate hydrate structure is dependent on its size, shape, and the nature of its interactions with the water host lattice.

While no direct studies on the formation of clathrate hydrates with 2-Butanone, 4-methoxy-3,3-dimethyl-(9CI) have been reported, research on structurally similar ketones provides valuable insights into its potential as a guest molecule. For instance, studies on acetone (B3395972) and methyl vinyl ketone have shown that the polar carbonyl group can form hydrogen bonds with the water framework, influencing the stability and structure of the resulting hydrate. acs.orgacs.org

A particularly relevant investigation focused on the synthesis and characterization of a structure H (sH) clathrate hydrate formed with carbon dioxide and 3,3-dimethyl-2-butanone (also known as pinacolone). aip.orgnist.gov This study demonstrated that the bulky tert-butyl group of pinacolone (B1678379) could occupy the large cages of the sH hydrate structure, leading to its stabilization.

Given the structural similarities between 3,3-dimethyl-2-butanone and 2-Butanone, 4-methoxy-3,3-dimethyl-(9CI), it is plausible that the latter could also serve as a large guest molecule for the formation of sH clathrates. The presence of the methoxy group in 2-Butanone, 4-methoxy-3,3-dimethyl-(9CI) could introduce additional hydrogen bonding interactions with the host lattice, potentially affecting the stability and thermodynamic properties of the hydrate. Further experimental and computational studies would be necessary to confirm this hypothesis and to fully characterize the phase behavior and stability of such a clathrate hydrate. The stability of clathrate hydrates with polar guest molecules is a complex phenomenon, influenced by the balance between guest-host hydrogen bonding and the preservation of the water lattice integrity. aip.orgresearchgate.netaip.org

Comparison of Guest Molecules for Clathrate Hydrate Formation

Guest MoleculeMolecular FormulaKey Structural FeatureObserved Hydrate StructureReference
3,3-dimethyl-2-butanone (Pinacolone)C₆H₁₂Otert-butyl groupStructure H (with CO₂) aip.orgnist.gov
AcetoneC₃H₆OCarbonyl groupsO, sII, sTr, sT acs.org
Methyl vinyl ketoneC₄H₆OCarbonyl and vinyl groupsStructure II acs.org
2-Butanone, 4-methoxy-3,3-dimethyl-(9CI) C₇H₁₄O₂ tert-butyl and methoxy groups Hypothesized Structure H Inferred

Development of Reference Standards in Analytical Chemistry

Reference standards are highly purified compounds used in analytical chemistry to obtain accurate and reliable quantitative results. They are essential for method validation, calibration of analytical instruments, and quality control. The development of a compound as a reference standard requires a well-defined synthesis route that yields a product of high purity, along with thorough characterization to confirm its identity and assay.

Currently, there is no widespread documentation of 2-Butanone, 4-methoxy-3,3-dimethyl-(9CI) being used as a commercially available analytical reference standard. However, its structural relative, 2-butanone, is available as an analytical standard and is used in various analytical applications. uzh.ch The synthesis of another related compound, 3,3-dimethyl-2-butanone, has been described in the literature, often involving the catalytic reaction of pivalic acid and glacial acetic acid. google.com This suggests that a synthetic pathway to produce high-purity 2-Butanone, 4-methoxy-3,3-dimethyl-(9CI) could be developed.

For 2-Butanone, 4-methoxy-3,3-dimethyl-(9CI) to be established as a reference standard, a robust and reproducible synthesis method would be the first step. This would be followed by rigorous purification techniques, such as distillation or chromatography, to achieve a high degree of purity. The final product would then need to be extensively characterized using a variety of analytical techniques to confirm its structure and determine its purity. These techniques would likely include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed molecular structure.

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern. nist.gov

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To assess purity and identify any potential impurities.

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the carbonyl and ether linkages.

The availability of such a well-characterized, high-purity standard could be beneficial for researchers working in fields where this compound or its derivatives are of interest, for example, in the study of atmospheric chemistry, metabolomics, or as a starting material in fine chemical synthesis.

Theoretical and Computational Chemistry Investigations of 2 Butanone, 4 Methoxy 3,3 Dimethyl 9ci

Quantum Chemical Calculations for Electronic Structure, Bonding, and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Butanone, 4-methoxy-3,3-dimethyl-(9CI), these calculations would typically be performed using methods like Density Functional Theory (DFT) to determine its optimized geometry, electronic charge distribution, and molecular orbitals.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting reactivity. The HOMO location would indicate sites susceptible to electrophilic attack, while the LUMO would highlight sites for nucleophilic attack. The energy gap between HOMO and LUMO provides insights into the molecule's kinetic stability. A molecular electrostatic potential (MEP) map would further visualize electron-rich and electron-poor regions, identifying potential sites for intermolecular interactions.

Table 1: Hypothetical Quantum Chemical Properties of 2-Butanone, 4-methoxy-3,3-dimethyl-(9CI)

Property Predicted Value Significance
HOMO Energy ~ -9.5 eV Indicates energy of the outermost electrons; relates to ionization potential.
LUMO Energy ~ +1.2 eV Indicates energy of the lowest empty orbital; relates to electron affinity.
HOMO-LUMO Gap ~ 10.7 eV Reflects chemical reactivity and kinetic stability.

Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from actual quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions in Condensed Phases

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of conformational changes and intermolecular interactions in liquid or solid states. An MD simulation of 2-Butanone, 4-methoxy-3,3-dimethyl-(9CI) would reveal the preferred three-dimensional structures (conformers) and the energy barriers between them.

By simulating the molecule in a solvent like water or an organic solvent, one could study how intermolecular forces, such as hydrogen bonds and van der Waals interactions, influence its behavior and solvation properties. The radial distribution function would be a key output, showing the probability of finding solvent molecules at a certain distance from specific atoms of the solute. This is essential for understanding its properties in a realistic chemical environment.

Development of Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are models that correlate the chemical structure of a compound with its reactivity. To develop a QSRR model that includes 2-Butanone, 4-methoxy-3,3-dimethyl-(9CI), a dataset of structurally similar ketones with known reactivity data (e.g., reaction rates with a specific reagent) would be required.

Computational descriptors for each molecule, such as steric parameters (e.g., molecular volume) and electronic parameters (e.g., partial atomic charges, HOMO/LUMO energies), would be calculated. Statistical methods would then be used to build a mathematical equation linking these descriptors to the observed reactivity. Such a model could predict the reactivity of new, untested ketones. Without a specific reaction and a corresponding dataset, a QSRR model cannot be developed.

Modeling of Reaction Mechanisms and Transition States

Computational modeling can elucidate the step-by-step pathway of a chemical reaction, including the identification of high-energy transition states and intermediate structures. For instance, the mechanism of a nucleophilic addition to the carbonyl group of 2-Butanone, 4-methoxy-3,3-dimethyl-(9CI) could be investigated.

By calculating the potential energy surface of the reaction, chemists can determine the activation energy, which is the energy barrier that must be overcome for the reaction to occur. This information is vital for understanding reaction kinetics. Techniques like Intrinsic Reaction Coordinate (IRC) calculations would confirm that a calculated transition state correctly connects the reactants and products. Studies on related ketones, such as 2-pentanone, have utilized these methods to explore reaction mechanisms like Norrish Type II eliminations, which proceed through six-membered cyclic transition states researchgate.net. However, specific modeling for 2-Butanone, 4-methoxy-3,3-dimethyl-(9CI) has not been reported.

Table 2: List of Compounds Mentioned

Compound Name
2-Butanone, 4-methoxy-3,3-dimethyl-(9CI)

Future Research Trajectories and Unexplored Avenues for 2 Butanone, 4 Methoxy 3,3 Dimethyl 9ci

Exploration of Novel Synthetic Approaches and Catalyst Discovery for Enhanced Efficiency

Currently, there are no established or widely published synthetic routes specifically targeting 2-Butanone, 4-methoxy-3,3-dimethyl-(9CI). Future research should prioritize the development of efficient and scalable synthetic methodologies.

Potential Starting Materials and Synthetic Strategies:

Starting Material ClassPotential Reaction TypeCatalyst System to Explore
Substituted ButanonesAlkoxylation/MethylationBase-catalyzed (e.g., NaH) followed by electrophilic methoxy (B1213986) source; Transition-metal catalysts for C-H activation.
Pivalic Acid DerivativesGrignard or Organolithium AdditionCerium (III) chloride to suppress enolization; Copper-catalyzed conjugate addition precursors.
NitrilesMulti-step synthesis involving nitrile hydrolysis and ketogenesisAcid or base-catalyzed hydrolysis followed by reaction with an organometallic reagent.

A primary research goal would be to move beyond theoretical pathways to practical, high-yield syntheses. The discovery of a selective catalyst that can introduce the methoxy group at the C4 position of a 3,3-dimethyl-2-butanone precursor without promoting side reactions would be a significant advancement.

Investigation of Unconventional Reactivity Patterns and Chemical Transformations

The chemical reactivity of 2-Butanone, 4-methoxy-3,3-dimethyl-(9CI) is largely undocumented. The interplay between the sterically hindered ketone and the terminal methoxy group suggests the potential for unique reactivity.

Areas for Investigation:

Enolate Chemistry: Studying the formation and reactivity of the enolate under various conditions (kinetic vs. thermodynamic control) would be fundamental. The steric bulk of the adjacent tert-butyl group may influence the regioselectivity of enolization.

Carbonyl Group Reactions: Standard ketonic reactions, such as reduction, reductive amination, and Wittig reactions, should be explored to understand how the 4-methoxy group influences reactivity and product distribution.

Cleavage Reactions: The stability of the C-O bond in the methoxy ether linkage under acidic or basic conditions, in conjunction with the carbonyl functionality, is an area ripe for investigation.

A recent study on the reactivity of the related compound, 3,3-dimethylbutanone (pinacolone), explored its atmospheric degradation pathways with various radicals. copernicus.orgresearchgate.netcopernicus.org Similar studies on 2-Butanone, 4-methoxy-3,3-dimethyl-(9CI) would be invaluable.

Design and Synthesis of Advanced Functional Materials Incorporating the Compound's Structural Features

The unique structural motif of 2-Butanone, 4-methoxy-3,3-dimethyl-(9CI) could be leveraged in the design of novel functional materials, provided its synthesis becomes viable. The combination of a polar carbonyl, an ether linkage, and a bulky, non-polar tert-butyl group could impart interesting properties.

Potential Applications in Materials Science:

Material TypePotential Role of the CompoundDesired Property
PolymersAs a monomer or additiveModification of thermal properties, solubility, or surface energy.
Liquid CrystalsAs a core structural componentThe rigid tert-butyl group could influence mesophase formation.
Specialty SolventsAs a solvent for specific applicationsIts amphiphilic nature might be useful for dissolving a range of solutes. copernicus.org

Research in this area is entirely dependent on the successful development of synthetic routes and a deeper understanding of the compound's physical and chemical properties.

Integration with Flow Chemistry and Automated Synthesis Platforms for High-Throughput Research

Once a viable synthetic route is established, its adaptation to flow chemistry and automated platforms would accelerate research significantly. researchgate.net Flow chemistry offers enhanced safety, reproducibility, and scalability, which are crucial for producing the quantities of material needed for further studies. researchgate.netunits.it

Future Research Focus:

Translation of Batch to Flow: The initial synthetic protocols would need to be optimized for continuous flow conditions, including reaction time, temperature, and reagent stoichiometry. units.it

Automated Optimization: Automated platforms could be used to rapidly screen a wide range of catalysts and reaction conditions to maximize yield and purity.

On-demand Synthesis: A validated flow process would enable the on-demand synthesis of 2-Butanone, 4-methoxy-3,3-dimethyl-(9CI), facilitating broader research into its properties and applications. beilstein-journals.org

Environmental Photochemistry and Non-Toxicological Degradation Pathways (Focus on chemical transformation, not ecological impact)

The atmospheric fate of 2-Butanone, 4-methoxy-3,3-dimethyl-(9CI) is unknown. Research into its photochemical degradation is essential to understand its environmental persistence and transformation products.

Key Photochemical Processes to Investigate:

Norrish Type I and II Reactions: As a ketone, it is expected to undergo Norrish-type reactions upon photolysis. The primary photochemical process for simple ketones often involves the cleavage of a C-C bond adjacent to the carbonyl group (Norrish Type I). uci.edulibretexts.org The presence of γ-hydrogens could also allow for Norrish Type II reactions.

Reaction with Atmospheric Oxidants: Studies on its reaction rates with hydroxyl (•OH) radicals, nitrate (B79036) (NO3) radicals, and chlorine (Cl) atoms would be necessary to model its atmospheric lifetime and degradation mechanism. copernicus.orgresearchgate.netcdnsciencepub.com

Expected Transformation Products:

Reaction TypePotential Primary Products
Norrish Type I CleavageAcetyl radical and 1-methoxy-2,2-dimethylpropyl radical.
Norrish Type II ReactionNot applicable due to the absence of a γ-hydrogen on an alkyl chain.
Oxidation by •OHAbstraction of a hydrogen atom, leading to the formation of various oxygenated products.

Understanding these chemical transformations is a critical first step before any ecological impact can be assessed. The photochemistry of ketones is a well-established field, providing a strong theoretical framework for these future investigations. acs.orgacs.org

Q & A

Basic Research Question

  • NMR Spectroscopy : 1H^1 \text{H}-NMR can resolve methoxy (δ3.23.4\delta \sim 3.2–3.4 ppm) and methyl groups (δ1.21.4\delta \sim 1.2–1.4 ppm), while 13C^{13} \text{C}-NMR identifies carbonyl (δ210220\delta \sim 210–220 ppm) and quaternary carbons.
  • GC-MS : Mass spectral databases (e.g., EPA/NIH) for related ketones, such as 3,3-dimethyl-2-butanone (m/zm/z 100), can guide fragmentation pattern analysis .
  • IR Spectroscopy : Confirms carbonyl (17001750cm1\sim 1700–1750 \, \text{cm}^{-1}) and methoxy (28003000cm1\sim 2800–3000 \, \text{cm}^{-1}) stretches.

How can conflicting spectral data for methoxy-substituted butanones be resolved during structural elucidation?

Advanced Research Question
Conflicts may arise from regioisomerism or solvent effects. Strategies include:

  • 2D NMR (COSY, HSQC) : Differentiates methoxy placement by correlating proton-proton and carbon-proton networks.
  • Comparative Analysis : Cross-referencing with analogs like 4-hydroxy-3,3-dimethyl-2-butanone (CAS 1823-90-1) highlights substituent-induced shifts .
  • Computational Modeling : DFT calculations predict 1H^1 \text{H}- and 13C^{13} \text{C}-NMR chemical shifts to validate experimental data.

What are the challenges in achieving regioselective methoxylation at the 4-position of 3,3-dimethyl-2-butanone?

Advanced Research Question

  • Steric Hindrance : The 3,3-dimethyl groups hinder nucleophilic attack at C4. Use of bulky bases (e.g., LDA) or directing groups (e.g., boronate esters) may improve selectivity.
  • Reagent Compatibility : Methoxylation via Mitsunobu reaction (using methanol and DIAD) could bypass competing side reactions.
  • Thermodynamic Control : Prolonged reaction times or elevated temperatures may favor the desired product.

What purification methods are recommended for isolating 4-methoxy-3,3-dimethyl-2-butanone?

Basic Research Question

  • Distillation : Fractional distillation under reduced pressure (based on boiling points of analogs like 3,3-dimethyl-2-butanone ) .
  • Chromatography : Silica gel column chromatography with ethyl acetate/hexane gradients.
  • Crystallization : Limited by low melting points; consider solvent pairs like ethanol/water.

How does the electron-donating methoxy group influence the reactivity of 4-methoxy-3,3-dimethyl-2-butanone?

Advanced Research Question

  • Nucleophilic Additions : The methoxy group at C4 increases electron density at the carbonyl carbon, enhancing reactivity toward nucleophiles (e.g., Grignard reagents).
  • Acid-Catalyzed Reactions : Methoxy stabilizes adjacent carbocations, influencing pathways in dehydration or rearrangement.
  • Oxidation Resistance : Compared to hydroxyl analogs (e.g., CAS 1823-90-1), methoxy reduces susceptibility to oxidation .

What are the stability and storage considerations for methoxy-substituted butanones?

Basic Research Question

  • Light Sensitivity : Store in amber glass under inert gas (N2_2/Ar) to prevent photodegradation.
  • Moisture Control : Use molecular sieves in storage containers, as methoxy groups may hydrolyze under acidic/alkaline conditions.
  • Temperature : Long-term storage at –20°C is recommended, similar to 6-Methoxygramine (CAS 62467-65-6) .

How can computational chemistry aid in predicting the physicochemical properties of 4-methoxy-3,3-dimethyl-2-butanone?

Advanced Research Question

  • Molecular Dynamics (MD) Simulations : Predict solubility parameters and diffusion coefficients in solvents.
  • QSPR Models : Relate molecular descriptors (e.g., logP, polar surface area) to boiling points or partition coefficients.
  • Docking Studies : Explore interactions with enzymes or receptors for biological activity predictions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.